((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)
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Overview
Description
((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate): is a complex organic compound featuring a cyclohexane core with two methylene bridges, each linked to a piperazine ring substituted with benzo[d]isothiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexane-1,2-diyl core, followed by the introduction of methylene bridges. The piperazine rings are then attached, and finally, the benzo[d]isothiazole groups are introduced through nucleophilic substitution reactions. Common reagents used include alkyl halides, piperazine derivatives, and benzo[d]isothiazole precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]isothiazole moieties, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the benzo[d]isothiazole rings, converting them to amines.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, the compound can serve as a ligand for studying protein interactions and enzyme activities. Its structural features make it a valuable tool for probing biological pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its piperazine and benzo[d]isothiazole moieties are known to exhibit pharmacological activities, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine rings can interact with neurotransmitter receptors, while the benzo[d]isothiazole groups may inhibit specific enzymes. These interactions can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Cyclohexane-1,2-diyl derivatives: Compounds with similar cyclohexane cores but different substituents.
Piperazine derivatives: Compounds with piperazine rings substituted with various functional groups.
Benzo[d]isothiazole derivatives: Compounds with benzo[d]isothiazole moieties but different core structures.
Uniqueness: The uniqueness of ((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate) lies in its combination of structural features. The presence of both piperazine and benzo[d]isothiazole groups in a single molecule provides a versatile platform for exploring diverse chemical and biological activities.
Properties
Molecular Formula |
C32H38N6O4S2 |
---|---|
Molecular Weight |
634.8 g/mol |
IUPAC Name |
[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]oxymethyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C32H38N6O4S2/c39-31(37-17-13-35(14-18-37)29-25-9-3-5-11-27(25)43-33-29)41-21-23-7-1-2-8-24(23)22-42-32(40)38-19-15-36(16-20-38)30-26-10-4-6-12-28(26)44-34-30/h3-6,9-12,23-24H,1-2,7-8,13-22H2/t23-,24-/m0/s1 |
InChI Key |
BAGKUUMMYLYQEV-ZEQRLZLVSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Canonical SMILES |
C1CCC(C(C1)COC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43)COC(=O)N5CCN(CC5)C6=NSC7=CC=CC=C76 |
Origin of Product |
United States |
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